molecular formula C8H11NO B3357036 2,6,7,8-Tetrahydroindolizin-5(3H)-one CAS No. 69956-33-8

2,6,7,8-Tetrahydroindolizin-5(3H)-one

Cat. No. B3357036
CAS RN: 69956-33-8
M. Wt: 137.18 g/mol
InChI Key: NCNZASYNABMYHV-UHFFFAOYSA-N
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Description

2,6,7,8-Tetrahydroindolizin-5(3H)-one is a chemical compound that has become increasingly popular in scientific research due to its unique properties. This compound is a cyclic imine that is structurally similar to the neurotransmitter acetylcholine. In

Scientific Research Applications

Cytotoxic Properties and Cancer Research

2,6,7,8-Tetrahydroindolizin-5(3H)-one and its derivatives have been extensively studied for their cytotoxic properties, particularly against cancer cell lines. Kimball et al. (2007) synthesized a library of 6,7-diaryl-2,3,8,8a-tetrahydroindolizin-5(1H)-ones, which were tested for cytotoxicity against the HCT-116 colon cancer cell line. They found that certain compounds within this library exhibited potent cytotoxicity, indicating potential for cancer therapy applications (Kimball et al., 2007). Another study by Kimball et al. (2008) further explored these compounds, revealing structure-activity relationships that could inform future drug development (Kimball et al., 2008).

Synthesis and Chemical Transformations

The versatility of this compound in chemical synthesis has been demonstrated in various studies. Cusumano et al. (2017) reported the gram-scale preparation of highly functionalized heterocycles using a condensation cyclization method. This method enables the synthesis of biologically relevant scaffolds, including α-quaternary β-homo prolines and β-lactams (Cusumano et al., 2017). Additionally, Capomolla et al. (2015) achieved the single-step synthesis of 5,6,7,8-tetrahydroindolizines, showcasing the compound's utility in streamlined chemical processes (Capomolla et al., 2015).

Biological Activity and Alzheimer’s Disease Research

Huang et al. (2020) isolated new compounds from Polygonatumcyrtonema Hua, including a derivative of 5,6,7,8-tetrahydroindolizin-8-one, which exhibited protective effects against Aβ25-35 induced cytotoxicity and oxidative stress damage in PC12 cells. This suggests its potential as a lead compound for research in Alzheimer’s disease treatment (Huang et al., 2020).

Potential in Coordination Chemistry and Supramolecular Interactions

Research by Schulze & Schubert (2014) on 1,2,3-triazoles, which can be related to the tetrahydroindolizin-5(3H)-one structure, highlights their diverse supramolecular interactions and applications in supramolecular and coordination chemistry. These interactions are significant for developments in anion recognition, catalysis, and photochemistry, extending beyond the original scope of click chemistry (Schulze & Schubert, 2014).

properties

IUPAC Name

3,6,7,8-tetrahydro-2H-indolizin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c10-8-5-1-3-7-4-2-6-9(7)8/h4H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCNZASYNABMYHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CCCN2C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499698
Record name 2,6,7,8-Tetrahydroindolizin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69956-33-8
Record name 2,6,7,8-Tetrahydroindolizin-5(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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